

comparing (S)-Tco-peg3-NH2 to other Tco linkers

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Compound of Interest		
Compound Name:	(S)-Tco-peg3-NH2	
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A Comparative Guide to (S)-Tco-peg3-NH2 and Other Tco Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs). The trans-cyclooctene (Tco) linker, which reacts with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers a powerful bioorthogonal ligation strategy. This guide provides an objective comparison of **(S)-Tco-peg3-NH2** with other Tco linkers, focusing on their performance and supported by experimental data.

Introduction to Tco Linkers

Trans-cyclooctenes are strained alkenes that exhibit remarkable reactivity towards tetrazines in a catalyst-free "click chemistry" reaction. This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, making it ideal for conjugating molecules in complex biological environments. The inclusion of a polyethylene glycol (PEG) spacer, as in **(S)-Tco-peg3-NH2**, can enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugate.

Structural Features and Isomerism

Tco linkers exist as stereoisomers, with the substituent on the cyclooctene ring being in either an axial or equatorial position. The axial isomer is generally more reactive due to higher ring strain, but this increased reactivity is often associated with lower stability. The (S)-configuration in **(S)-Tco-peg3-NH2** refers to the stereochemistry at the carbon atom bearing the PEG-NH2 group.



Performance Comparison of Tco Linkers

The performance of Tco linkers can be evaluated based on several key parameters: reaction kinetics, stability, and the influence of the PEG spacer on bioconjugation efficiency.

Reaction Kinetics

The reaction between a Tco linker and a tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants (k_2) ranging from 10^3 to 10^6 M $^{-1}$ s $^{-1}$. The exact rate is dependent on the specific structures of both the Tco and the tetrazine. While specific kinetic data for (S)-Tco-peg3-NH2 is not readily available in a comparative context, the data for similar Tco derivatives provide a strong indication of its reactivity.

Tco Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Solvent System
trans-Cyclooctene (TCO)	3,6-di(2-pyridyl)-s- tetrazine	2000 ± 400	9:1 Methanol/Water
TCO	Methyl-substituted tetrazine	~1000	Aqueous Media
TCO	Hydrogen-substituted tetrazine	up to 30,000	Aqueous Media
Conformationally strained TCO	3,6-bisalkyl-tetrazine	420 ± 49	Acetonitrile
Conformationally strained TCO	3,6-bisalkyl-tetrazine	23,800 ± 400	25% Acetonitrile/PBS
Dioxolane-fused TCO (d-TCO)	3,6-dipyridyl-		

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